Covi-ox

描述

Covi-ox is a clear amber viscous oil with a mild taste and odor . It contains natural mixed tocopherols which are obtained from edible vegetable oils by suitable physical means . The typical tocopherol composition is 14% D-alpha-tocopherol, 2% D-beta-tocopherol, 60% D-gamma-tocopherol, and 24% D-delta-tocopherol . It is intended for use as an antioxidant in the dietary supplement and food industry .

Synthesis Analysis

Covi-ox is derived from genetically modified vegetable and is thus subject to labeling under EU Regulations . It is sensitive to oxygen, light, particularly in the presence of oxidizing agents or in alkaline media .Molecular Structure Analysis

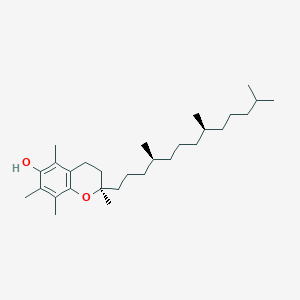

The molecular structure of Covi-ox includes different types of tocopherols with varying molar masses . For example, D-alpha-tocopherol has a molar mass of 430.7 g/mol, while D-beta-tocopherol, D-gamma-tocopherol, and D-delta-tocopherol all have a molar mass of 416.7 g/mol .Chemical Reactions Analysis

Covi-ox is sensitive to oxygen, light, and heat . It darkens slowly upon exposure to air and light . It is insoluble in water, sparingly soluble in ethanol, and miscible with organic solvents, vegetable oils, and fats .Physical And Chemical Properties Analysis

Covi-ox is a clear, amber, viscous oil with a mild taste and odor . It is insoluble in water, sparingly soluble in ethanol, and miscible with organic solvents, vegetable oils, and fats . It is sensitive to oxygen, light, and heat .科学研究应用

肝细胞中的抗氧化防御

Covi-ox,一种天然的生育酚混合物,已被研究其对大鼠肝细胞抗氧化防御系统的影响。在Cantwell和Devery(1998)进行的一项研究中,观察到Covi-ox减少了氧化固醇对肝细胞培养中抗氧化酶的影响。这表明Covi-ox在修改细胞对氧化应激的反应方面具有潜力 (Cantwell & Devery, 1998)。

安全和危害

Covi-ox is stable for at least 36 months when stored in its unopened original packaging at ambient temperature max. 25 to 30 °C . It should be stored in the tightly sealed, lightproof packaging in a cool place . The product is sensitive to atmospheric oxygen, light, and heat . It is also noted that the product should be protected against light and packaged in opaque containers impermeable to oxygen .

属性

IUPAC Name |

(2R)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-IHMCZWCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aquasol E | |

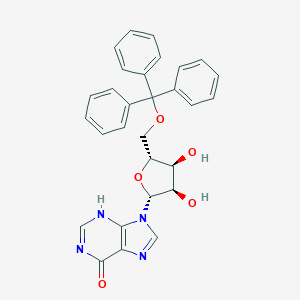

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

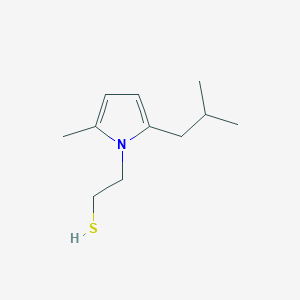

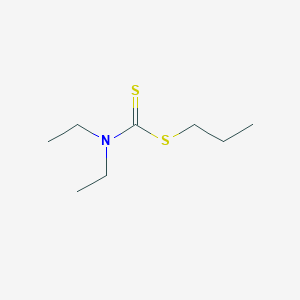

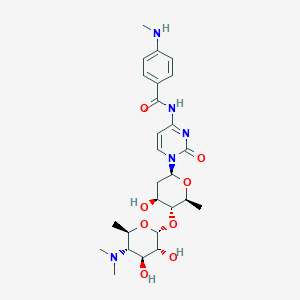

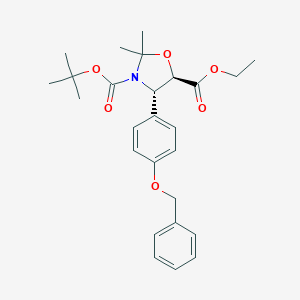

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)

![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)

![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Et](/img/structure/B120531.png)